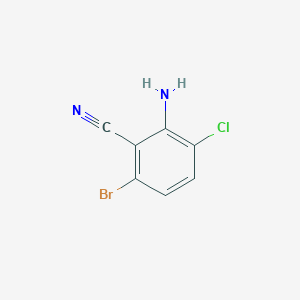

2-Amino-6-bromo-3-chlorobenzonitrile

Description

2-Amino-6-bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H4BrClN2. It is a white to light yellow solid that is poorly soluble in water but has good solubility in organic solvents . This compound is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula |

C7H4BrClN2 |

|---|---|

Molecular Weight |

231.48 g/mol |

IUPAC Name |

2-amino-6-bromo-3-chlorobenzonitrile |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2 |

InChI Key |

MGXPVJZBCIRZDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-bromo-3-chlorobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-amino-6-nitrobenzonitrile with zinc chloride in the presence of cuprous chloride as a catalyst . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-chlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The amino group allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce corresponding nitro or hydroxyl derivatives.

Scientific Research Applications

Chemistry

2-Amino-6-bromo-3-chlorobenzonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple functionalization routes, making it valuable in synthetic organic chemistry.

- Synthetic Pathways : It can undergo nucleophilic substitution reactions, oxidation, and reduction, leading to diverse derivatives that are useful in further chemical synthesis.

Biology

The compound has been studied for its potential biological activities, particularly its interactions with biomolecules.

- Biological Activity : The amino and bromo/chloro groups facilitate interactions with enzymes and receptors, influencing biochemical pathways. This makes it a candidate for drug development and biological assays.

Medicine

In medicinal chemistry, this compound is utilized as a precursor in the synthesis of pharmaceutical agents.

- Anticancer Properties : Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For example, it has been used to synthesize quinazoline derivatives that show promising activity against various cancer cell lines, including L1210 leukemia and B16 melanoma cells .

Case Study 1: Anticancer Agent Synthesis

A study synthesized novel quinazoline derivatives from this compound. The synthesized compounds were tested against different cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Quinazoline Derivative A | 5.2 | L1210 |

| Quinazoline Derivative B | 4.8 | B16 |

Case Study 2: Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties. One study evaluated its efficacy against various bacterial strains, revealing significant activity.

| Bacterial Strain | IC50 (μM) | Notes |

|---|---|---|

| Staphylococcus aureus | 12.5 | Significant inhibition observed |

| Escherichia coli | 15.0 | Moderate inhibition observed |

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-chlorobenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-6-chlorobenzonitrile

- 2-Amino-3-bromo-5-chlorobenzonitrile

- 2-Amino-3-chlorobenzonitrile

Uniqueness

2-Amino-6-bromo-3-chlorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .

Biological Activity

2-Amino-6-bromo-3-chlorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that elucidate its effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group, bromine, and chlorine substituents on a benzene ring, along with a nitrile functional group. This configuration is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated benzonitriles can inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.5 - 1.0 µg/mL |

| 5-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | E. coli | 0.78 µg/mL |

| 1H-benzimidazolecarboxamidine | MRSA | 0.78 µg/mL |

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes involved in critical metabolic pathways, which could be relevant for treating diseases such as cancer and obesity. For example, certain derivatives have been evaluated for their ability to inhibit pancreatic lipase, thus reducing fat absorption .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve binding to the active sites of target enzymes, thereby preventing substrate interaction and subsequent enzymatic reactions. This inhibition can lead to reduced proliferation of cancer cells and decreased fat absorption in obesity treatments.

Study on Anticancer Activity

A notable study explored the anticancer properties of various benzonitrile derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound in animal models. These studies demonstrated significant tumor reduction in xenograft models when treated with benzonitrile derivatives, suggesting a promising avenue for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Amino Group : Enhances solubility and interaction with biological targets.

- Halogen Substituents : Increase lipophilicity and may enhance binding affinity to receptors or enzymes.

- Nitrile Group : Contributes to overall reactivity and potential metabolic stability.

Table 2: SAR Insights for Benzonitrile Derivatives

| Structural Feature | Effect on Activity |

|---|---|

| Amino Group | Increased solubility |

| Bromine Substitution | Enhanced antimicrobial activity |

| Chlorine Substitution | Improved enzyme inhibition |

| Nitrile Group | Increased reactivity |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ ~5 ppm, broad). Use DEPT-135 to distinguish CH₃/CH₂/CH groups. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

- IR Spectroscopy : Detect nitrile (C≡N stretch ~2220 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹). Compare with NIST reference spectra for halogenated benzonitriles .

- Mass Spectrometry : Employ EI-MS to confirm molecular ion peaks (M⁺ at m/z 231/233 for Br/Cl isotopes) and fragment patterns (e.g., loss of Br or CN groups) .

What safety protocols are critical when handling this compound?

Basic Research Question

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with water (risk of HCN release from nitrile hydrolysis) .

- Waste Disposal : Neutralize with dilute NaOH before incineration to minimize toxic byproducts .

How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Advanced Research Question

- Method : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) with a 6-31G(d,p) basis set to calculate HOMO/LUMO energies, partial charges, and electrostatic potential maps .

- Applications : Predict regioselectivity in further substitutions (e.g., nitro groups at electron-deficient positions). Validate with experimental UV-Vis spectra .

How can conflicting spectroscopic or computational data be resolved in studies of halogenated benzonitriles?

Advanced Research Question

- Multi-Technique Validation : Cross-check NMR assignments with HSQC and HMBC. Compare experimental IR peaks with DFT-simulated spectra .

- Error Analysis : For computational discrepancies, test multiple functionals (e.g., PBE0 vs. M06-2X) and basis sets. Benchmark against high-level methods like CCSD(T) .

- Crystallography : If available, use single-crystal X-ray diffraction to resolve structural ambiguities .

What strategies enable the incorporation of this compound into drug discovery pipelines?

Advanced Research Question

- Functionalization : Convert the amine to amides or sulfonamides via acylation for bioactivity screening. Use Pd-catalyzed coupling to attach pharmacophores (e.g., aryl groups) .

- SAR Studies : Test derivatives for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization assays. Correlate electronic properties (DFT-calculated dipole moments) with activity .

What experimental and computational methods are suitable for studying degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.